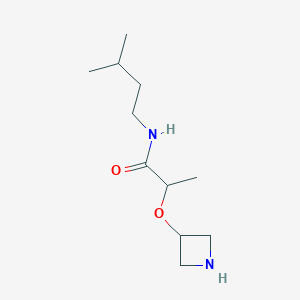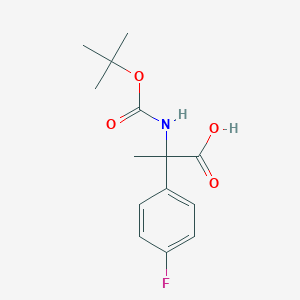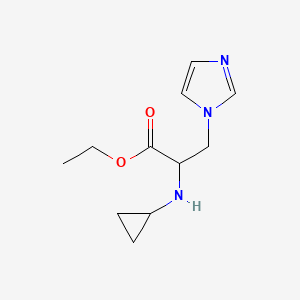
Ethyl 5-(aminomethyl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(aminomethyl)nicotinate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of nicotinic acid, which is a form of vitamin B3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 5-(aminomethyl)nicotinate can be synthesized through several methods. One common approach involves the coupling of 5-substituted nicotinate with a cyanide salt, followed by subsequent reactions to introduce the aminomethyl group . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, with careful control of reaction conditions to ensure safety and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(aminomethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Ethyl 5-(aminomethyl)nicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 5-(aminomethyl)nicotinate involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Ethyl 5-(aminomethyl)nicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: Another derivative of nicotinic acid, used in similar applications but with different chemical properties.
Nicotinamide: A form of vitamin B3 with distinct biological activities and therapeutic uses.
Ethyl nicotinate: Similar in structure but lacking the aminomethyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
ethyl 5-(aminomethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)8-3-7(4-10)5-11-6-8/h3,5-6H,2,4,10H2,1H3 |
Clé InChI |
ZEPHZCNXTWXIND-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=CC(=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-((2-Oxo-5-(trifluoromethyl)-1,2-dihydrothiazolo[5,4-d]pyrimidin-7-yl)thio)propanoic acid](/img/structure/B13533603.png)
![1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13533605.png)

![rac-methyl(3aR,6aR)-5-benzyl-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate](/img/structure/B13533622.png)





![Dispiro[2.1.5^{5}.3^{3}]tridecan-12-ylmethanamine](/img/structure/B13533675.png)



